N-(4-Nitrophenyl)pyridin-2-amine
Overview
Description
“N-(4-Nitrophenyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H9N3O21. It has a molecular weight of 215.21 g/mol1. This compound is also known by other names such as “25551-60-4”, “N-(4-Nitrophenyl)pyridin-4-amine”, and "SCHEMBL3178389"1.
Synthesis Analysis
While specific synthesis methods for “N-(4-Nitrophenyl)pyridin-2-amine” were not found in the search results, a related compound “N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine” was synthesized starting from the guanidinium nitrate salt and the corresponding enaminone2.
Molecular Structure Analysis
The molecular structure of “N-(4-Nitrophenyl)pyridin-2-amine” involves important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings3. A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed4.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(4-Nitrophenyl)pyridin-2-amine” were not found in the search results.Physical And Chemical Properties Analysis
“N-(4-Nitrophenyl)pyridin-2-amine” has a molecular weight of 215.21 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 26. The most positive value of the molecule is on regions close to the N-H groups (34.8 kcal mol-1), and the most negative values of the molecule are seen in regions close to the nitro group (-35.4 and -34.0 kcal mol-1)6.
Scientific Research Applications
1. Drug Design Against Chronic Myeloid Leukemia
- Methods of Application: The target molecule was synthesized starting from the guanidinium nitrate salt and the corresponding enaminone . X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .
- Results or Outcomes: A molecular docking study revealed an energy affinity of G = 10.3 kcal/mol for NPPA . Despite not having a more negative value than the control molecule (Imatinib; G = 12.8 kcal/mol), NPPA shows great potential to be used as a template for new drugs against CML .
2. Synthesis of N,4-diphenylthiazol-2-amine Derivatives
- Application Summary: N,4-diphenylthiazol-2-amine derivatives, which are structurally similar to N-(4-Nitrophenyl)pyridin-2-amine, were synthesized using the Hantzsch method .
- Methods of Application: The three-step reaction involved in the synthesis occurred at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .
- Results or Outcomes: The synthesized compounds were evaluated in vitro for their antimicrobial and anti-inflammatory activities . Most of the tested compounds showed potent antifungal activity . Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
3. Pyrrolidine Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring structure similar to N-(4-Nitrophenyl)pyridin-2-amine, is widely used in medicinal chemistry to create compounds for treating human diseases .
- Methods of Application: The synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, has been reported .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
4. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, which are structurally similar to N-(4-Nitrophenyl)pyridin-2-amine, have been found to possess various biological activities .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
5. Non-linear Optics
- Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, which are structurally similar to N-(4-Nitrophenyl)pyridin-2-amine, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate . These materials have potential use in non-linear optics .
Safety And Hazards
Future Directions
Pyridine derivatives like “N-(4-Nitrophenyl)pyridin-2-amine” are important structural motifs found in numerous bioactive molecules5. They have potential applications in the synthesis of various therapeutic agents and can serve as a starting material for the production of fused heterocycles5. Further research and development in this area could lead to the discovery of new drugs and therapeutic agents.
properties
IUPAC Name |
N-(4-nitrophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULWQATZCLFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507167 | |
Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)pyridin-2-amine | |
CAS RN |
24068-29-9 | |
Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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